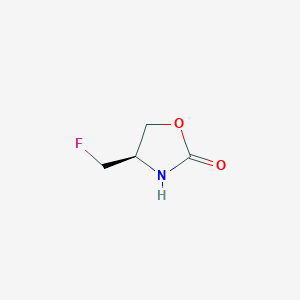

(R)-4-(Fluoromethyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6FNO2 |

|---|---|

Molecular Weight |

119.09 g/mol |

IUPAC Name |

(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C4H6FNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 |

InChI Key |

FNZXXGGFJFIORC-VKHMYHEASA-N |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CF |

Canonical SMILES |

C1C(NC(=O)O1)CF |

Origin of Product |

United States |

Application of R 4 Fluoromethyl Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Transformations

Principles of Chiral Induction and Stereocontrol with Oxazolidinone Auxiliaries

The efficacy of oxazolidinone auxiliaries, including the (R)-4-(fluoromethyl) derivative, stems from their ability to enforce a rigid and predictable conformation upon the attached acyl group, leading to highly selective reactions. This control is achieved through a combination of chelation and conformational biases.

A cornerstone of the stereodirecting power of N-acyl oxazolidinones is their reaction via enolates of a defined geometry. williams.edu When the N-acyl derivative is treated with a suitable base and a Lewis acid (e.g., dibutylboron triflate or titanium tetrachloride), a rigid, chelated intermediate is formed. wikipedia.orgcyu.fr In this intermediate, the Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the oxygen atom of the oxazolidinone ring.

This bidentate chelation locks the molecule into a specific conformation. For most N-acyl oxazolidinones, this arrangement favors the formation of the (Z)-enolate with very high selectivity. wikipedia.orgwilliams.edu The formation of a single enolate geometry is crucial, as it eliminates one potential source of stereochemical ambiguity in subsequent reactions. The rigid, chelated structure serves as a well-defined platform for subsequent stereoselective transformations.

With the enolate geometry fixed, the facial selectivity of the reaction (i.e., the direction from which the electrophile approaches) is controlled by the chiral auxiliary. The substituent at the C4 position of the oxazolidinone ring plays a critical role in this process. wikipedia.org In the case of (R)-4-(Fluoromethyl)oxazolidin-2-one, the fluoromethyl group projects from the stereogenic center.

In the chelated (Z)-enolate, the N-acyl group and the C4-substituent arrange themselves to minimize steric interactions. This places the C4-substituent in a position where it effectively blocks one of the two faces (the si face or re face) of the enolate double bond. williams.edu Consequently, an incoming electrophile is directed to attack from the less sterically hindered, more accessible face. williams.edu This diastereofacial bias is the primary reason for the high levels of asymmetric induction observed in reactions employing these auxiliaries. Furthermore, dipole-dipole interactions between the oxazolidinone carbonyl and the enolate oxygen also contribute to establishing a favored conformation for the reaction.

Diastereoselective Carbon-Carbon Bond Forming Reactions Facilitated by this compound

The reliable stereocontrol exerted by oxazolidinone auxiliaries makes them highly effective in a variety of asymmetric carbon-carbon bond-forming reactions. While specific data for the (R)-4-(fluoromethyl) derivative is not abundant in published literature, its performance is expected to be analogous to other well-studied C4-substituted oxazolidinones in reactions such as alkylations, aldol (B89426) additions, and conjugate additions. Fluorinated auxiliaries have been shown to provide excellent diastereoselectivity, sometimes enhanced by specific fluorine-metal interactions that further rigidify the transition state. nih.gov

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of α-chiral carboxylic acids. wikipedia.orgwilliams.edu The process involves the deprotonation of the N-acyl oxazolidinone with a strong base, typically a lithium or sodium amide base, to form the corresponding (Z)-enolate. williams.edu This enolate then reacts with an electrophile, such as an alkyl halide.

The stereochemical outcome is dictated by the diastereofacial bias established by the chiral auxiliary, as described previously. The electrophile adds to the enolate from the face opposite to the C4 substituent, leading to the formation of one diastereomer in high excess. williams.edu After the reaction, the auxiliary can be cleaved hydrolytically or reductively to yield the enantiomerically enriched carboxylic acid, alcohol, or aldehyde, and the auxiliary can often be recovered for reuse. thieme-connect.de

Table 1: Representative Asymmetric Alkylation of N-Acyl Oxazolidinones This table shows typical results for common Evans auxiliaries, which are predictive for the behavior of the (R)-4-(fluoromethyl) derivative.

| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Propionyl | Benzyl bromide | NaHMDS | >99:1 | williams.edu |

| Propionyl | Allyl iodide | NaN(TMS)2 | 98:2 | williams.edu |

Data is illustrative for the class of oxazolidinone auxiliaries. NaHMDS = Sodium bis(trimethylsilyl)amide; NaN(TMS)2 = Sodium bis(trimethylsilyl)amide; LDA = Lithium diisopropylamide.

The Evans asymmetric aldol reaction is a powerful and widely used transformation that allows for the simultaneous construction of two contiguous stereocenters with a high degree of control. wikipedia.orgcyu.fr The reaction typically employs boron enolates, generated from the N-acyl oxazolidinone using a dialkylboron triflate (e.g., Bu₂BOTf) and a tertiary amine base (e.g., DIPEA). wikipedia.org

The resulting (Z)-boron enolate reacts with an aldehyde via a closed, six-membered, chair-like Zimmerman-Traxler transition state. cyu.fr The stereochemistry of the product is determined by the facial selectivity of the enolate, which is controlled by the chiral auxiliary, and the conformation of the transition state, which places the aldehyde's substituent in an equatorial position to minimize steric interactions. This process reliably leads to the syn-aldol adduct. wikipedia.orgnih.gov The high diastereoselectivity and predictability of this reaction have made it a staple in natural product synthesis.

Table 2: Representative Asymmetric Aldol Reactions of N-Acyl Oxazolidinones This table shows typical results for common Evans auxiliaries, which are predictive for the behavior of the (R)-4-(fluoromethyl) derivative.

| N-Acyl Group | Aldehyde | Conditions | Product Stereochemistry | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA | syn | >99:1 | wikipedia.org |

| Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | syn | 97:3 | wikipedia.org |

Data is illustrative for the class of oxazolidinone auxiliaries. Bu₂BOTf = Dibutylboron triflate; DIPEA = N,N-Diisopropylethylamine; TiCl₄ = Titanium tetrachloride.

N-acyl oxazolidinones can also serve as excellent chiral directors in asymmetric conjugate (Michael) addition reactions. nih.gov In this type of reaction, an α,β-unsaturated N-acyl oxazolidinone acts as the Michael acceptor. The chiral auxiliary controls the conformation of the acceptor, presenting one face of the β-carbon to the incoming nucleophile.

A wide range of nucleophiles, including organocuprates, thiols, and amines, can be added with high diastereoselectivity. The reaction is often facilitated by a Lewis acid, which activates the Michael acceptor by coordinating to the carbonyl groups, thereby enhancing both its reactivity and the facial bias imposed by the auxiliary. This method provides a reliable route to enantiomerically enriched β-functionalized carbonyl compounds.

Table 3: Representative Asymmetric Conjugate Addition to α,β-Unsaturated N-Acyl Oxazolidinones This table shows typical results for common Evans auxiliaries, which are predictive for the behavior of the (R)-4-(fluoromethyl) derivative.

| Michael Acceptor (N-Enoyl Group) | Nucleophile | Conditions | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Crotonyl | Me₂CuLi | Lewis Acid | >98% | nih.gov |

| Cinnamoyl | PhSH | Organocatalyst | 94% |

Data is illustrative for the class of oxazolidinone auxiliaries. Me₂CuLi = Lithium dimethylcuprate; PhSH = Thiophenol; Bu₂CuLi = Lithium dibutylcuprate; TMSCl = Trimethylsilyl chloride.

Asymmetric Conjugate Addition Reactions

Michael Additions to Unsaturated Systems

N-Acyl oxazolidinones are powerful tools for diastereoselective Michael additions, where the chiral auxiliary directs the conjugate addition of nucleophiles to α,β-unsaturated systems. nih.gov The stereochemical outcome is dictated by the conformation of the N-enoyl-oxazolidinone, which is influenced by chelation with a Lewis acid. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enoate, forcing the nucleophile to attack from the less hindered face.

In a typical reaction, a Lewis acid coordinates to the carbonyl groups of the N-enoyl moiety, locking it into a rigid s-cis or s-trans conformation. The C4 substituent, in this case, the fluoromethyl group, blocks one of the prochiral faces of the α,β-unsaturated system. This steric control ensures that the incoming nucleophile adds to the opposite face, leading to the formation of one diastereomer in preference to the other. Studies on β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones have demonstrated that the diastereoselectivity of thia-Michael additions can be controlled by the choice of base catalyst. rsc.orgbohrium.com This highlights the tunability of these systems to achieve desired stereoisomers.

The following table presents representative data from Michael additions using analogous N-acyl oxazolidinone systems, which illustrates the high levels of diastereoselectivity typically achieved.

| Michael Acceptor (N-Acyl Oxazolidinone) | Nucleophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| (S)-3-((E)-But-2-enoyl)-4-benzyloxazolidin-2-one | Thiophenol | TiCl₄, DIPEA | 95 | >99:1 |

| 3-Crotonoyl-oxazolidin-2-one | Various Thiols | Fe(ClO₄)₂·6H₂O, (S,S)-Bolm's Ligand | up to 98 | up to 96:4 e.r. |

| β-CF₃-α,β-unsaturated N-acylated oxazolidin-2-one | 4-methoxythiophenol | DABCO | 95 | 93:7 |

| 3-(4-Chloro-4,4-difluorobut-2-enoyl)oxazolidin-2-one | (CH₃)₂Zn | ZnCl₂ | 75 | 95:5 |

This table presents data for analogous oxazolidinone systems to illustrate typical reactivity and selectivity, as specific data for the (R)-4-(fluoromethyl) derivative is not available.

Asymmetric Cycloaddition Reactions

Chiral N-enoyl oxazolidinones are excellent dienophiles and dipolarophiles in asymmetric cycloaddition reactions, providing a reliable method for the construction of complex cyclic systems with high stereocontrol. wikipedia.orgresearchgate.net

In the context of Diels-Alder reactions, N-acryloyl oxazolidinones serve as potent dienophiles. The reaction, often catalyzed by a Lewis acid, proceeds with high regio- and diastereoselectivity. nih.gov The Lewis acid, such as Et₂AlCl or TiCl₄, coordinates to the bidentate N-acyl moiety, fixing the conformation and enhancing the dienophile's reactivity. nih.gov This coordination, combined with the steric blocking from the C4-substituent, dictates the facial selectivity of the diene's approach. scielo.br

The endo transition state is generally favored, and the diene attacks the face of the dienophile opposite to the C4-substituent. rsc.org For an (R)-4-substituted auxiliary, this leads to a predictable absolute stereochemistry in the resulting cyclohexene product. The versatility of this method has been demonstrated in the synthesis of complex natural products where the Diels-Alder reaction is a key step. nih.gov

| Dienophile (N-Acyl Oxazolidinone) | Diene | Lewis Acid | Yield (%) | endo:exo | Diastereoselectivity |

| (S)-3-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene (B3395910) | Et₂AlCl | 73 | >99:1 | 99:1 |

| (R)-3-Crotonoyl-4-isopropyl-2-oxazolidinone | Cyclopentadiene | TiCl₄ | 91 | 97:3 | 96:4 |

| (S)-3-(3-Acetoxyacryloyl)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl (3 equiv.) | 76 | Exclusively endo | >99:1 |

This table presents data for analogous oxazolidinone systems to illustrate typical reactivity and selectivity in Diels-Alder reactions. nih.gov

In [3+2] cycloadditions, N-enoyl oxazolidinones can act as chiral dipolarophiles, reacting with 1,3-dipoles like nitrones or azomethine ylides to form five-membered heterocyclic rings. uwa.edu.auacs.org The facial selectivity of these reactions is again controlled by the chiral auxiliary. The C4-substituent effectively shields one face of the double bond, directing the 1,3-dipole to the opposite side. researchgate.net

For instance, the reaction of a chiral N-enoyl oxazolidinone with a nitrone is highly regioselective and leads to isoxazolidine adducts. uwa.edu.au Similarly, reactions with azomethine ylides, often generated in situ, provide access to highly functionalized pyrrolidine rings with excellent stereocontrol. mdpi.comnih.gov The predictable stereochemical outcome makes this a valuable tool for synthesizing enantiomerically enriched heterocyclic compounds.

| Dipolarophile (N-Acyl Oxazolidinone) | 1,3-Dipole | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| (R)-3-Acryloyl-4-benzyl-2-oxazolidinone | Benzonitrile Oxide | Toluene, RT | 85 | 95:5 |

| (S)-3-((E)-But-2-enoyl)-4-benzyl-2-oxazolidinone | Azomethine ylide from sarcosine and paraformaldehyde | AgOAc, DBU | 78 | >95:5 |

| 4-Methylene-3-phenyl-2-oxazolidinone | Benzonitrile Oxide | CDCl₃, RT, 24h | 93 | 5:1 |

This table presents data for analogous oxazolidinone systems to illustrate typical reactivity and selectivity in [3+2] cycloaddition reactions. researchgate.net

Advanced Synthetic Applications of R 4 Fluoromethyl Oxazolidin 2 One in Complex Molecule Construction

Stereoselective Synthesis of Fluorinated Amino Acids and Analogues

The introduction of fluorine into amino acids can significantly modulate their biological properties, making fluorinated amino acids attractive targets for pharmaceutical and agrochemical research. (R)-4-(fluoromethyl)oxazolidin-2-one serves as a key chiral precursor for the asymmetric synthesis of these important compounds.

Synthesis of α-Fluoroalkyl-α-Amino Acids

The synthesis of optically pure α-monofluoroalkyl-α-amino acids is a challenging yet crucial endeavor in medicinal chemistry. One notable strategy involves the use of arabinose to construct a diastereomerically pure 2-oxazolidinone-fused-aziridine intermediate. The subsequent regioselective ring-opening of this aziridine (B145994) with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), yields a fluorinated oxazolidinone derivative. This intermediate, after a series of classical chemical transformations, provides access to enantiopure 3-fluorinated amino acids like fluorinated isoleucine. mdpi.com

The general approach for synthesizing α-CF3-α-amino acids often involves the use of highly functionalized imines derived from trifluoro pyruvates, which allows for the efficient production of a wide array of structurally diverse target compounds in a minimal number of steps. mdpi.com

Preparation of Fluoro-Threonine Analogues

4-Fluoro-threonine, a naturally occurring fluorinated amino acid, is a molecule of significant interest. unimi.itresearchgate.net A diastereoselective synthetic route to produce racemic 4-fluoro-threonine has been developed, starting from commercially available precursors. unimi.itresearchgate.netunibo.it The key steps involve the transformation of a hydroxymethyl-oxazolidinone with a fluorinating agent. unimi.itunibo.it

Researchers have explored various fluorinating agents and conditions to improve the efficiency of the fluorination step, though the use of DAST remains a common, albeit sometimes scale-up sensitive, method. unimi.it

Building Blocks for Fluorinated Heterocycles and Related Scaffolds

This compound is a valuable precursor for the synthesis of a wide range of fluorinated heterocycles, which are prominent motifs in many pharmaceuticals and agrochemicals. fluorochem.co.ukmdpi.com

Application in Fluorinated Carbohydrate Synthesis

The fluorination of carbohydrates can significantly enhance their metabolic stability, bioavailability, and protein-binding affinity. nih.gov While direct applications of this compound in this area are not extensively documented in the provided results, the synthesis of fluorinated sugars often involves the use of fluorinating reagents like DAST to replace hydroxyl groups with fluorine. nih.govencyclopedia.pub This methodology is analogous to the synthesis of fluoro-threonine analogues from hydroxymethyl-oxazolidinones. The principles of stereocontrolled fluorination inherent in the chemistry of this compound are highly relevant to the synthesis of complex fluorinated carbohydrates. nih.gov

Development of Fluorine-Containing Amine and Other Heterocyclic Motifs

The versatility of this compound extends to the synthesis of various fluorinated heterocyclic systems. For instance, it can serve as a precursor for the generation of all-cis-(multi)fluorinated piperidines through a rhodium-catalyzed dearomatization–hydrogenation (DAH) process of fluoropyridine precursors. nih.gov This method allows for the highly diastereoselective formation of piperidines with defined axial/equatorial orientation of the fluorine substituents. nih.gov

Furthermore, the oxazolidinone core can be a precursor to other nitrogen-containing heterocycles. For example, the reaction of perfluorodiacetyl with ureas can lead to the formation of fluorine-containing imidazolidin-2-ones and glycolurils. researchgate.net

Intermediate for Oxazolidinone-Based Pharmacophores

The oxazolidinone ring is a key pharmacophore in a number of clinically important drugs. nih.gov For example, Linezolid (B1675486) is a synthetic oxazolidinone antimicrobial agent effective against Gram-positive bacteria. nih.gov Tedizolid is another oxazolidinone-based antibacterial agent used for treating skin infections. nih.gov The development of new synthetic routes to optically active oxazolidinone moieties is therefore of significant interest. nih.gov this compound, with its inherent chirality and fluorinated side chain, represents a valuable starting material for the synthesis of novel oxazolidinone-based drug candidates with potentially improved pharmacological profiles. The presence of fluorine can enhance metabolic stability and binding affinity. mdpi.com

The Role of this compound in Complex Molecule Construction: An Examination of its Application in Total Synthesis

Despite the significant role of chiral oxazolidinones as auxiliaries in asymmetric synthesis, a detailed survey of scientific literature reveals a notable absence of the specific compound this compound in the total synthesis of natural products or other advanced organic targets.

Chiral auxiliaries are indispensable tools in modern organic chemistry, enabling the stereocontrolled construction of complex molecular architectures. The family of oxazolidinones, popularized by Evans, has been particularly influential, providing a robust platform for a variety of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Michael additions. These auxiliaries are prized for their high levels of stereochemical induction, predictable outcomes, and the relative ease with which they can be attached and subsequently cleaved from the substrate.

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, fluorinated chiral auxiliaries, such as the hypothetical this compound, are of considerable interest. The electron-withdrawing nature of the fluoromethyl group could potentially influence the reactivity and selectivity of enolates derived from N-acylated versions of this auxiliary.

However, extensive and targeted searches of chemical databases and the broader scientific literature did not yield any specific examples of the application of this compound in the total synthesis of a natural product or a complex, advanced organic target. While there is a wealth of information on the use of other oxazolidinone auxiliaries, such as those derived from valine, phenylalanine, and other amino acids, in the synthesis of a vast array of natural products like (-)-laulimalide, epothilone (B1246373) A, and (+)-discodermolide, the fluorinated analogue does not appear in these reports.

Research has been published on the synthesis of various functionalized and fluorous oxazolidinones, highlighting the ongoing interest in developing new chiral auxiliaries with unique properties. These studies often explore their utility in fundamental asymmetric reactions. For instance, investigations into asymmetric aldol reactions using novel oxazolidinone scaffolds are common. However, the progression from these initial studies to the application of a specific auxiliary like this compound in a multi-step total synthesis is a significant undertaking that, as of now, does not seem to be documented in the accessible literature.

Therefore, while the principles of asymmetric synthesis using chiral auxiliaries are well-established, and the synthesis of fluorinated organic compounds is a burgeoning field, the intersection of these two areas in the form of the application of this compound to complex molecule synthesis remains an unexplored or at least unreported area of research. Consequently, a detailed discussion, including research findings and data tables on its contributions to the total synthesis of natural products, cannot be provided at this time.

Theoretical and Mechanistic Investigations of R 4 Fluoromethyl Oxazolidin 2 One Chemistry

Computational Chemistry Methodologies

Modern computational techniques have become indispensable in elucidating the intricate details of chemical reactions involving complex molecules like (R)-4-(fluoromethyl)oxazolidin-2-one. These methods allow for the exploration of potential energy surfaces, the characterization of transient intermediates, and the calculation of reaction barriers, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry for its balance of accuracy and computational cost. DFT calculations are widely employed to investigate the mechanisms of reactions involving oxazolidinone scaffolds. For instance, in the context of oxazolidinone synthesis and modification, DFT can be used to model transition states and intermediates, thereby predicting the feasibility of different reaction pathways. researchgate.netnih.gov

Theoretical studies on the enantioselective reduction of ketones catalyzed by oxazaborolidine derivatives, which share some structural similarities with the oxazolidinone ring system, have successfully used DFT to elucidate the reaction mechanism and rationalize the observed stereoselectivity. nih.gov These studies typically involve optimizing the geometries of reactants, products, and transition states to determine their relative energies. The calculated energy barriers can then be used to identify the rate-determining step and the most favorable reaction pathway.

In the case of this compound, DFT studies could be instrumental in understanding reactions such as N-acylation, alkylation, or ring-opening. By calculating the energies of different potential transition states, researchers can predict how the fluoromethyl group and the stereochemistry at the C4 position influence the reactivity and selectivity of these transformations. For example, DFT could help in predicting whether a nucleophile would preferentially attack the carbonyl carbon or another site on the molecule.

Table 1: Representative Applications of DFT in Oxazolidinone Chemistry

| Research Area | Key Findings from DFT Studies | Reference |

| Enantioselective Catalysis | Elucidation of the transition state structures and prediction of stereochemical outcomes in reactions catalyzed by oxazaborolidine derivatives. | nih.gov |

| Reaction Mechanism of Formation | Investigation of the formation mechanism of oxazolidine (B1195125) rings, including the identification of key intermediates and transition states. | researchgate.net |

| Oxazolidinone Synthesis | Understanding the role of catalysts and reaction conditions in the synthesis of oxazolidinone derivatives. | organic-chemistry.org |

| Reactivity of Substituted Oxazolidinones | Docking studies and molecular dynamics simulations to understand the binding affinities of novel linezolid-based oxazolidinones with biological targets. | mdpi.comnih.gov |

The application of machine learning (ML) in chemistry is a rapidly growing field, offering new avenues for predicting molecular properties and reactivity. acs.orgnih.gov For a flexible molecule like this compound, ML models can be trained on large datasets of calculated or experimental conformational energies to rapidly predict the most stable conformers. ucr.eduacs.org This is particularly useful as the conformational ensemble of a molecule can significantly influence its reactivity.

While specific ML studies on this compound are not yet prevalent in the literature, the general methodologies are well-established. emergentmind.com Supervised learning algorithms, for example, can be trained to predict various properties, such as binding affinity to a biological target or the outcome of a chemical reaction, based on the molecule's structural features. acs.orgnih.gov Unsupervised learning methods can be used to cluster molecules based on their structural similarities, which can help in identifying new compounds with desired properties.

The integration of ML with molecular dynamics simulations can provide a more comprehensive understanding of the dynamic behavior of this compound in different environments. ucr.edu This approach can be used to model complex processes such as ligand-protein binding, which is crucial for the design of new therapeutic agents. ucr.edu

Table 2: Potential Applications of Machine Learning in the Study of this compound

| Application Area | Potential Use of Machine Learning | Reference |

| Conformational Analysis | Prediction of low-energy conformers and conformational ensembles. | acs.orgemergentmind.com |

| Reactivity Prediction | Development of models to predict the regioselectivity and stereoselectivity of reactions. | acs.orgnih.gov |

| Drug Discovery | Prediction of binding affinities to biological targets and other ADMET properties. | mdpi.comnih.gov |

| Virtual Screening | High-throughput screening of virtual libraries to identify new derivatives with desired properties. | emergentmind.com |

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for its effective utilization in synthesis. Key mechanistic questions revolve around the influence of the fluoromethyl group on the regioselectivity and stereochemistry of reactions, the conditions required for C-F bond activation, and the pathways of nucleophilic attack and ring cleavage.

The stereocenter at the C4 position of this compound plays a critical role in directing the stereochemical outcome of reactions. In many cases, the oxazolidinone ring acts as a chiral auxiliary, controlling the facial selectivity of reactions at adjacent centers.

The regioselectivity of ring-opening reactions is a key consideration. In the (salen)Cr-catalyzed coupling of aziridines with CO2 to form oxazolidinones, quantum mechanical calculations have shown that the preferential opening of the substituted C-N bond of the aziridine (B145994) dictates the regioselectivity of the final product. nih.govresearchgate.net A similar principle can be applied to the ring-opening of this compound, where the electronic and steric effects of the fluoromethyl group would influence which C-O or C-N bond is cleaved. For instance, the decarboxylative ring-opening of non-activated 2-oxazolidinones with chalcogenolate anions has been shown to be highly regioselective. rsc.org

Furthermore, the synthesis of enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones via the intramolecular nucleophilic ring-opening of 2-(Boc-aminomethyl)aziridines proceeds with full regioselectivity and stereospecificity. nih.gov This highlights the predictable nature of these ring-opening reactions when the substrate is appropriately designed.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. mdpi.com However, the functionalization of C-F bonds is a highly desirable transformation as it allows for the introduction of fluorine into complex molecules and the modification of fluorinated compounds.

In the context of this compound, the activation of the C-F bond in the fluoromethyl group would open up a wide range of synthetic possibilities. While direct C-F activation of this specific molecule has not been extensively reported, studies on the C-F bond activation of other fluorinated heterocyclic compounds provide valuable insights. researchgate.netnih.gov For example, transition metal complexes, particularly those of nickel, have been shown to catalyze the activation of C-F bonds in fluoro-aromatics. mdpi.com Radical-based mechanisms involving nickel(I) complexes have also been implicated in the C-F bond activation of geminal difluorocyclopropanes. rsc.org

It is also noteworthy that in some cases, the fluorine atom can participate in the reaction without being cleaved. For instance, the reaction of a saturated N-heterocyclic carbene with hexafluorobenzene (B1203771) leads to a mesoionic compound through deprotonation of the carbene backbone and elimination of HF, demonstrating a novel mode of reactivity for fluorinated compounds. nih.gov

The oxazolidinone ring is susceptible to nucleophilic attack, which can lead to either ring-opening or cleavage of the acyl group. The regioselectivity of the nucleophilic attack is dependent on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles typically attack the carbonyl carbon, leading to acylation of the nucleophile and cleavage of the oxazolidinone ring. This is a common strategy for removing the oxazolidinone chiral auxiliary after it has served its purpose in a stereocontrolled reaction.

Alternatively, under certain conditions, nucleophiles can attack one of the ring carbons, leading to ring-opening. For example, the ring-opening of 2-oxazolidinones promoted by in situ generated chalcogenolate anions proceeds via nucleophilic attack at the C5 position. rsc.org Similarly, the intramolecular ring-opening of aziridines to form oxazolidinones involves the nucleophilic attack of a carbamate (B1207046) oxygen on one of the aziridine carbons. nih.govnih.gov The regioselectivity of this attack is influenced by the substituents on the aziridine ring. nih.govresearchgate.net

In the case of this compound, the electron-withdrawing nature of the fluoromethyl group might influence the electrophilicity of the C4 and C5 positions, thereby affecting the regioselectivity of nucleophilic ring-opening reactions.

Despite a comprehensive search for theoretical and mechanistic investigations into the chemistry of this compound, specific advanced analyses of chiral induction models and the origins of its stereoselectivity remain largely undocumented in the available scientific literature. While the broader class of fluorinated oxazolidinones has been studied, detailed computational and mechanistic data focusing solely on the monofluoromethyl derivative at the 4-position are not readily accessible.

General principles of stereocontrol in reactions involving chiral oxazolidinone auxiliaries, such as those developed by Evans, are well-established. These models typically rely on the steric influence of the substituent at the C4 position to direct the approach of incoming reagents to the enolate of the N-acyl group. The substituent dictates the conformation of the enolate, thereby shielding one face and leading to high diastereoselectivity.

In the context of fluorinated chiral auxiliaries, such as the widely studied trifluoromethylated oxazolidinones (FOX), theoretical and experimental studies have suggested that non-covalent interactions involving the fluorine atoms can play a crucial role in stereodifferentiation. cyu.fr For instance, a fluorine-metal interaction has been proposed to rigidify the transition state, thereby enhancing facial selectivity during electrophilic attack on the enolate. cyu.fr

However, without specific research on this compound, it is not possible to provide a detailed analysis of its specific chiral induction models or to present data tables illustrating the outcomes of theoretical calculations and experimental validations. Such an analysis would require dedicated computational studies to determine the preferred conformations of N-acyl derivatives, the transition state geometries and energies for reactions such as alkylations or aldol (B89426) reactions, and the specific non-bonding interactions that govern the stereochemical outcomes.

Future Research Directions and Emerging Trends

Development of Innovative Synthetic Routes to Fluorinated Oxazolidinones

The synthesis of oxazolidinones is a well-established area of organic chemistry, but the introduction of fluorine presents unique challenges and opportunities. nih.gov Future research is focused on creating more efficient, scalable, and versatile methods for producing fluorinated oxazolidinones.

One promising area is the use of hypervalent iodine reagents to mediate the cyclization of N-allylcarbamates, a method that offers a broad substrate scope for producing substituted oxazolidinones that are ready for further chemical changes. researchgate.net Another avenue of exploration involves the late-stage fluorination of pre-formed oxazolidinone rings. For instance, improved copper-mediated radiofluorination techniques are being developed for oxazolidinone antibiotics, which could be adapted for the synthesis of non-radioactive fluorinated analogs. nih.gov This approach is particularly valuable as it allows for the introduction of fluorine at a late stage in a synthetic sequence, enabling the rapid generation of diverse molecular structures.

Table 1: Emerging Synthetic Routes for Fluorinated Oxazolidinones

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Hypervalent Iodine-Mediated Cyclization | Utilizes N-allylcarbamates as precursors for cyclization. researchgate.net | High versatility and functional group tolerance. researchgate.net |

| Late-Stage Copper-Mediated Fluorination | Introduces fluorine to a fully formed oxazolidinone scaffold. nih.gov | Enables rapid diversification of complex molecules. nih.gov |

| Visible-Light-Mediated Fluorination | Uses light to promote fluorination under mild conditions. nih.gov | High selectivity and reduced need for harsh reagents. nih.gov |

Exploration of Novel Asymmetric Transformations Utilizing (R)-4-(Fluoromethyl)oxazolidin-2-one

As a chiral auxiliary, this compound is designed to control the stereochemical outcome of chemical reactions. Research in this area focuses on expanding the repertoire of asymmetric transformations that can be effectively controlled by this auxiliary. The fluoromethyl group can enhance the stereodirecting ability of the auxiliary and facilitate product purification through techniques like fluorous solid-phase extraction (FSPE). researchgate.netcollectionscanada.gc.ca

Future work will likely explore its application in a wider range of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes investigating its effectiveness in complex aldol (B89426) reactions, Michael additions, alkylations, and cycloadditions. researchgate.netmdpi.comwilliams.edu Of particular interest is the development of reactions that generate multiple stereocenters in a single, controlled step.

Furthermore, researchers are exploring the unique reactivity imparted by the fluorine atom. For example, asymmetric fluoroalkylation reactions of N-acyl oxazolidinones are being developed, leveraging the distinct electronic properties of fluorinated groups to achieve high levels of diastereoselectivity. nih.gov The goal is to establish this compound as a versatile and reliable tool for the synthesis of a broad spectrum of enantiomerically pure compounds.

Table 2: Asymmetric Reactions Employing Fluorinated Oxazolidinone Auxiliaries

| Reaction Type | Auxiliary Type | Key Findings |

|---|---|---|

| Asymmetric Aldol Reactions | Fluorous Oxazolidinone | Demonstrated superior stereoselectivity and simplified purification via FSPE. researchgate.net |

| Asymmetric Conjugate Additions | Fluorous Oxazolidinone | The chiral auxiliary directed the facial selectivity of the reaction, controlling the stereochemical outcome. researchgate.net |

| Asymmetric Trifluoromethylation | N-Acyl Oxazolidinone | Achieved efficient and diastereoselective trifluoromethylation of β-branched substrates. nih.gov |

Strategic Applications in the Synthesis of Complex Fluorinated Molecules

The ultimate utility of this compound lies in its application to the synthesis of complex, high-value molecules, particularly those with pharmaceutical or biological activity. The incorporation of fluorine into drug candidates is a widely used strategy to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.gov

Future research will focus on using this compound as a key building block in the total synthesis of complex natural products and novel therapeutic agents. The oxazolidinone ring itself is a privileged scaffold in medicinal chemistry, forming the core of important antibiotics like linezolid (B1675486) and tedizolid. nih.govresearchgate.net By starting with a fluorinated chiral building block, synthetic chemists can strategically embed fluorine into a target molecule from the outset.

An emerging trend is the use of oxazolidinone-fused heterocycles, such as aziridines, as versatile intermediates for synthesizing highly functionalized and otherwise difficult-to-access molecules, like natural deoxysugars. mdpi.com The application of the fluorinated variant in such strategies could provide streamlined access to novel classes of complex fluorinated compounds.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for modern chemical research. For this compound, this integration promises to accelerate the discovery of new applications and the optimization of existing ones.

Computational modeling can provide deep insights into the transition states of reactions involving the chiral auxiliary, helping to explain and predict the stereochemical outcomes. For instance, computational studies have been used to support the proposed biradical character of certain metal enolates, providing a theoretical foundation for developing new asymmetric fluoroalkylation reactions. nih.gov This predictive power allows chemists to rationally design experiments, saving time and resources by focusing on the most promising reaction conditions.

Future directions will involve using more sophisticated computational tools to:

Design Novel Auxiliaries: Model new fluorinated oxazolidinone structures with potentially enhanced stereodirecting capabilities or improved physical properties.

Predict Reactivity and Selectivity: Screen virtual libraries of substrates and reagents to identify optimal partners for asymmetric transformations.

Elucidate Reaction Mechanisms: Use techniques like 19F NMR in conjunction with computational analysis to gain a detailed understanding of how these reactions proceed, which is critical for optimization and troubleshooting. nih.gov

By combining the predictive power of in silico methods with the practical validation of bench chemistry, researchers can rationally design more efficient and selective synthetic strategies that leverage the unique properties of this compound.

Q & A

Basic Research Questions

Q. How can spectroscopic techniques confirm the structure and stereochemistry of (R)-4-(Fluoromethyl)oxazolidin-2-one?

- Methodological Answer : Combine experimental IR, Raman, UV-Vis, and NMR spectroscopy with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to validate geometric and electronic properties. X-ray crystallography is critical for resolving stereochemistry, as demonstrated in fluorinated oxazolidinone derivatives .

Q. What synthetic strategies are effective for constructing the oxazolidin-2-one core in this compound?

- Methodological Answer : Utilize iridium-catalyzed allylic amination for regiospecific ring formation . For fluoromethyl substitution, consider fluorous chiral auxiliaries to direct stereochemistry . Challenges include hydrolysis sensitivity; tert-butyloxycarbonyl (Boc) protection may fail, requiring alternative groups like dibenzyl .

Q. How do reaction conditions influence stereochemical outcomes in fluorinated oxazolidin-2-one synthesis?

- Methodological Answer : Optimize catalysts (e.g., cesium carbonate) and solvent systems (dry, degassed CH₃CN) to control ring-opening/closure equilibria. Steric and electronic effects of fluorinated substituents can shift reaction pathways, necessitating precise temperature and stoichiometric control .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for inhalation risks, wear nitrile gloves for skin contact, and employ neutral pH washes for spills. Safety data sheets (SDS) recommend immediate medical consultation for exposure, though specifics vary by derivative .

Advanced Research Questions

Q. How can contradictions between experimental and computational data in oxazolidin-2-one characterization be resolved?

- Methodological Answer : Cross-validate DFT-predicted vibrational frequencies (e.g., B3LYP/6-311++G(d,p)) with experimental IR/Raman spectra. Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes; use polarizable continuum models (PCM) for corrections .

Q. What mechanistic insights explain unexpected byproducts during this compound synthesis?

- Methodological Answer : Investigate competing pathways via kinetic isotope effects or intermediate trapping. For example, Pd/C-catalyzed hydrogenation of fluorinated precursors can yield fused oxazine-oxazole rings via hemiaminal intermediates, as shown in X-ray studies . Adjust catalyst loading to suppress decomposition .

Q. How do fluorinated chiral auxiliaries enhance stereoselectivity in oxazolidin-2-one-mediated asymmetric synthesis?

- Methodological Answer : Fluorous auxiliaries (e.g., perfluorooctyl groups) improve phase separation and steric guidance. Titanium-mediated aldol reactions with fluorinated oxazolidinones demonstrate high enantiomeric excess (ee) due to rigid transition states . Monitor ee via chiral HPLC or Mosher’s ester analysis.

Q. What advanced techniques determine the 3D structure of complex oxazolidin-2-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is definitive for absolute configuration. For dynamic systems, use variable-temperature NMR or time-resolved spectroscopy. Hydrogen-bonding networks in crystals (e.g., inversion centers) can stabilize conformers, as seen in tridecafluorooctyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.